molecular formula C23H29N3O5S2 B411132 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one CAS No. 425402-68-2

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

Cat. No. B411132
CAS RN: 425402-68-2
M. Wt: 491.6g/mol
InChI Key: ZYOSWSHTFJYHAN-UHFFFAOYSA-N
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Description

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one, also known as BIS, is a chemical compound that has gained increasing attention in scientific research due to its unique properties. BIS is a potent inhibitor of specific protein-protein interactions that are essential for the growth and survival of cancer cells.

Scientific Research Applications

Antibacterial Activity

The indole moiety in this compound has been associated with antibacterial effects. Researchers have explored its potential as an antimicrobial agent, particularly against bacterial strains. Investigations into its mechanism of action and efficacy against specific pathogens are ongoing .

Anticonvulsant Properties

Studies suggest that 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one may exhibit anticonvulsant activity. Researchers have evaluated its effects in animal models of epilepsy and seizure disorders. Further research is needed to elucidate its precise mode of action and potential clinical applications .

Antifungal Potential

The compound’s indole scaffold has also attracted attention due to its antifungal properties. Investigations have explored its efficacy against various fungal species, including dermatophytes and Candida strains. Researchers aim to optimize its structure for enhanced antifungal activity .

Antimalarial Applications

Indole derivatives, including this compound, have shown promise as antimalarial agents. Researchers have investigated their ability to inhibit Plasmodium growth and disrupt the parasite’s life cycle. The goal is to develop novel antimalarial drugs with improved efficacy and reduced side effects .

Antidiabetic Effects

Preliminary studies suggest that 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one may have antidiabetic properties. Researchers have explored its impact on glucose metabolism, insulin sensitivity, and related pathways. Further research is needed to validate its potential as a therapeutic agent for diabetes management .

Antidepressant and Neuroprotective Actions

The compound’s indole core has been linked to neuroprotective effects. Researchers have investigated its potential as an antidepressant agent, focusing on its impact on neurotransmitter systems and neuronal health. Understanding its interactions with receptors and signaling pathways is crucial for future drug development .

properties

IUPAC Name

6,8-bis[(4-methylpiperidin-1-yl)sulfonyl]-1H-benzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c1-15-6-10-25(11-7-15)32(28,29)19-14-20(33(30,31)26-12-8-16(2)9-13-26)22-21-17(19)4-3-5-18(21)23(27)24-22/h3-5,14-16H,6-13H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOSWSHTFJYHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCC(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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